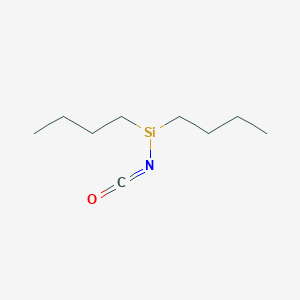
CID 78065739
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78065739 Silane, dibutylisocyanato- . This compound is a type of silane, which is a silicon-based compound often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dibutylisocyanato- typically involves the reaction of dibutylamine with silicon tetrachloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{SiCl}_4 + 2 \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{Si(NC(O)C}_4\text{H}_9)_2 + 4 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of Silane, dibutylisocyanato- may involve large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Silane, dibutylisocyanato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The isocyanato groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the isocyanato groups, depending on the desired product.
Major Products Formed:
Oxidation: Formation of silicon dioxide and other silicon oxides.
Reduction: Formation of simpler silane derivatives.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
Silane, dibutylisocyanato- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Silane, dibutylisocyanato- involves the formation of strong covalent bonds with various substrates. The isocyanato groups react with nucleophiles to form stable urea or carbamate linkages. This property makes it useful in applications where strong and durable bonds are required.
Comparison with Similar Compounds
- Silane, dibutylaminopropyltriethoxysilane
- Silane, trimethoxy(3,3,3-trifluoropropyl)-
- Silane, triethoxy(3-isocyanatopropyl)-
Comparison: Silane, dibutylisocyanato- is unique due to its specific isocyanato functional groups, which provide distinct reactivity compared to other silanes. This makes it particularly useful in applications requiring strong and stable bonds, such as in coatings and adhesives.
Properties
Molecular Formula |
C9H18NOSi |
|---|---|
Molecular Weight |
184.33 g/mol |
InChI |
InChI=1S/C9H18NOSi/c1-3-5-7-12(10-9-11)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
WRBFUCILHVJJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















